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Compound of Interest

Compound Name: Rp-8-pCPT-cyclic GMPS Sodium

CAS No.: 153660-04-9

Cat. No.: B1498499 Get Quote

Executive Summary
Rp-8-pCPT-cGMPS (8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, Rp-

isomer) is a sophisticated pharmacological tool primarily utilized to dissect cyclic nucleotide

signaling pathways.[1] While widely recognized as a membrane-permeable, metabolically

stable inhibitor of cGMP-dependent protein kinase (PKG), its interaction with retinal Cyclic

Nucleotide-Gated (CNG) channels is complex and distinct.[1]

Unlike simple blockers, Rp-8-pCPT-cGMPS functions as a high-affinity partial agonist at retinal

CNG channels.[1] This duality—inhibiting PKG while binding to and weakly activating CNG

channels—makes it a critical discriminator in signal transduction research. This guide details

the biophysical mechanisms, experimental protocols, and data interpretation strategies

required to use this compound effectively in retinal electrophysiology.[1]

Molecular Profile & Target Architecture[1]
Chemical Properties[1][2][3][4][5][6]

Systematic Name: 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, Rp-

isomer.[1][2]

Key Modifications:
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8-pCPT (parachlorophenylthio): Enhances lipophilicity (membrane permeability) and

increases affinity for the CNG channel binding pocket via hydrophobic interactions.

Rp-Phosphorothioate (Sulfur substitution): Confers resistance to phosphodiesterases

(PDE) and drastically alters the gating efficacy (E_eff) compared to the parent nucleotide.

[1]

Retinal CNG Channel Architecture
Retinal CNG channels are heterotetramers located in the plasma membrane of photoreceptor

outer segments.

Rod Channels: Composition of 3x CNGA1 and 1x CNGB1 subunits.

Cone Channels: Composition of 3x CNGA3 and 1x CNGB3 subunits.

Gating: Ligand-gated.[1] Binding of cGMP (syn-conformation) to the C-linker/CNBD (Cyclic

Nucleotide Binding Domain) triggers pore opening.[1]

Mechanism of Action: The "Partial Agonist" Paradox
The interaction of Rp-8-pCPT-cGMPS with CNG channels is defined by high binding affinity but

low gating efficacy.[1]

Binding Dynamics (Affinity)
The 8-pCPT moiety allows the molecule to anchor deeply into the hydrophobic pocket of the

CNBD.[1]

Affinity (

): The compound exhibits a binding affinity often higher or comparable to cGMP.[1] The
pCPT group interacts with specific leucine residues (e.g., L538 in CNGA1), stabilizing the
bound state.[1]

Gating Kinetics (Efficacy)
The Rp-phosphorothioate modification at the phosphate backbone introduces an unfavorable

electrostatic or steric interaction that hinders the allosteric transition required to fully open the
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pore.[1]

Result: The channel enters a "bound but closed" or "flickering" state.[1]

Partial Agonism: Unlike a pure antagonist (which binds without opening), Rp-8-pCPT-cGMPS

elicits a small macroscopic current (typically 1–10% of

depending on voltage and isoform).[1]

Functional Consequence: The "Activating Antagonist"
The observed effect depends entirely on the background cGMP concentration:

Experimental
Condition

Background cGMP
Effect of Rp-8-
pCPT-cGMPS

Mechanism

Dark State / Resting Low / Physiological
Activation

(Potentiation)

High affinity binding

recruits channels that

would otherwise be

empty, causing a net

increase in current

(albeit weak).[1]

Saturated / Light High (Experimental)
Inhibition

(Antagonism)

The molecule

competes with cGMP

for binding sites.[1]

Since its efficacy is

lower than cGMP, it

displaces the full

agonist, reducing the

total current.[1]

Visualization: Signaling & Interaction[1]
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Fig 1: Dual action of Rp-8-pCPT-cGMPS. It inhibits PKG strongly while acting as a partial agonist on CNG channels.

Click to download full resolution via product page

[1]
Experimental Protocols
Patch-Clamp Configuration
To accurately characterize the effect, Inside-Out patches are recommended.[1] This

configuration grants direct access to the cytoplasmic face of the channel where the ligand

binding domain resides.[1]

Equipment Setup:

Amplifier: Axopatch 200B or equivalent.

Pipettes: Borosilicate glass, 2–5 MΩ resistance.[1]
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Solution Exchange: Fast perfusion system (e.g., RSC-200) with <50 ms exchange time.

Protocol A: Dose-Response (Efficacy Check)
Objective: Determine the partial agonist capability in the absence of cGMP.

Baseline: Perfusion with control solution (0 cGMP). Current should be 0 pA.[1]

Saturation Control: Apply 1 mM cGMP to establish

.

Wash: Return to control solution.

Test Step: Apply Rp-8-pCPT-cGMPS in increasing concentrations (0.1 µM, 1 µM, 10 µM, 100

µM).

Analysis: Normalize current responses (

) to

.

Expected Result:

saturates at ~0.05 – 0.15 (5-15% activation).[1]

Protocol B: Competition Assay (Antagonism Check)
Objective: Measure inhibition in the presence of physiological cGMP.[2][3]

Activation: Apply 20 µM cGMP (approx. physiological concentration).[1][4][2] Record steady-

state current (

).[1]

Co-Application: Apply 20 µM cGMP + 50 µM Rp-8-pCPT-cGMPS.

Observation:
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If

: The compound is acting as a competitive antagonist.[1]

If

: The compound's partial agonism is additive (rare at this cGMP concentration, more
common at very low cGMP).[1]

Data Presentation Template
Parameter

Rod CNG
(CNGA1/B1)

Cone CNG
(CNGA3/B3)

Notes

(Activation) ~0.5 - 2.0 µM ~0.5 - 5.0 µM
High affinity binding.

[1]

/ Efficacy 5 - 15% of cGMP 1 - 10% of cGMP
Acts as a partial

agonist.[1]

Inhibition Mode Competitive Competitive Displaces cGMP.[5]

Voltage Dependence Weak Weak

Unlike pore blockers,

effect is largely

voltage-independent.

[1]

Implications for Drug Development & Research
Distinguishing PKG vs. CNG Pathways
The primary utility of Rp-8-pCPT-cGMPS is its selectivity profile:

PKG: Potent Inhibitor (

in nanomolar range).[1][6]

CNG: Partial Agonist / Weak Antagonist.[1]

Decision Logic: If a cellular response is abolished by Rp-8-pCPT-cGMPS, verify the pathway:
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Does the response rely on channel opening? If yes, the compound might be blocking the

channel (check concentrations).[1]

Does the response rely on phosphorylation? If yes, it is likely a PKG-mediated effect.[1]

Recommendation: Always use a "dead" analog (like Rp-cGMPS, which has lower affinity) or a

specific pore blocker (like L-cis-diltiazem) as a control to rule out direct channel blockade.[1]

Therapeutic Potential
While Rp-8-pCPT-cGMPS itself is a research tool, the scaffold inspires drugs for Retinitis

Pigmentosa (RP).[1] In RP, excessive cGMP leads to cytotoxic Ca2+ influx through CNG

channels.[1]

Strategy: Develop derivatives that retain the high affinity (pCPT) but have zero efficacy (pure

antagonists), effectively "plugging" the channel against the endogenous cGMP surge.[1]

Visualization: Experimental Workflow

Preparation

Recording Protocol Analysis

Excised Patch
(Inside-Out)

1. Record Leak
(0 cGMP)

Solutions:
1. Control (0 cGMP)

2. Saturation (1mM cGMP)
3. Test (Rp-Analog)

2. Record I_max
(1mM cGMP) 3. Washout 4. Apply Rp-8-pCPT-cGMPS

(Dose Escalation)
Fit Dose-Response

(Hill Equation)

Determine Mode:
Partial Agonist vs.

Competitive Antagonist

Fig 2: Patch-clamp workflow for characterizing partial agonism.

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1498499#rp-8-pcpt-cgmps-effect-on-retinal-cng-
channels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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